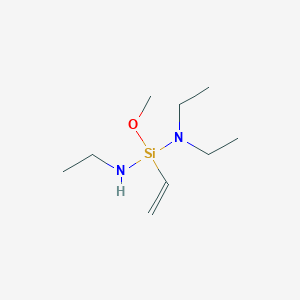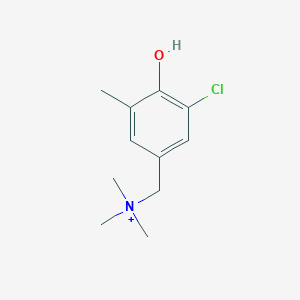
3-(Bromoacetyl)-8-ethoxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromoacetyl)-8-ethoxy-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Coumarins are naturally occurring compounds found in many plants and have been used historically for their anticoagulant, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromoacetyl)-8-ethoxy-2H-1-benzopyran-2-one typically involves the bromination of 3-acetylcoumarin derivatives. One common method includes the reaction of 3-acetylcoumarin with bromine in chloroform to yield the bromoacetyl derivative . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(Bromoacetyl)-8-ethoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Condensation reactions: It can react with active methylene compounds to form heterocyclic systems.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines in solvents such as DMF or DMSO.
Condensation reactions: Reagents like malononitrile and aromatic aldehydes in the presence of catalysts such as ammonium acetate.
Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted coumarin derivatives.
Condensation reactions: Formation of pyran and pyridine derivatives.
Oxidation and reduction: Formation of hydroxylated or dehydrogenated products.
Scientific Research Applications
3-(Bromoacetyl)-8-ethoxy-2H-1-benzopyran-2-one has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiproliferative, and antioxidant activities.
Medicine: Potential therapeutic agent for conditions such as type 2 diabetes mellitus and Alzheimer’s disease.
Industry: Utilized in the development of fluorescent sensors and analytical chemistry applications.
Mechanism of Action
The mechanism of action of 3-(Bromoacetyl)-8-ethoxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antimicrobial activity: Inhibits the production of virulence factors in bacteria, such as protease and elastase, thereby reducing their pathogenicity.
Antiproliferative activity: Induces apoptosis in cancer cells by activating specific signaling pathways.
Antioxidant activity: Scavenges free radicals and reduces oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
3-Acetylcoumarin: A precursor in the synthesis of 3-(Bromoacetyl)-8-ethoxy-2H-1-benzopyran-2-one.
3-(Bromoacetyl)coumarin: A closely related compound with similar chemical properties and applications.
8-Ethoxy-2H-1-benzopyran-2-one: Another derivative of coumarin with distinct biological activities.
Uniqueness
This compound stands out due to its unique combination of a bromoacetyl group and an ethoxy group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of diverse bioactive molecules and the development of new therapeutic agents .
Properties
CAS No. |
880105-76-0 |
|---|---|
Molecular Formula |
C13H11BrO4 |
Molecular Weight |
311.13 g/mol |
IUPAC Name |
3-(2-bromoacetyl)-8-ethoxychromen-2-one |
InChI |
InChI=1S/C13H11BrO4/c1-2-17-11-5-3-4-8-6-9(10(15)7-14)13(16)18-12(8)11/h3-6H,2,7H2,1H3 |
InChI Key |
OPOBDNZCLNWIAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


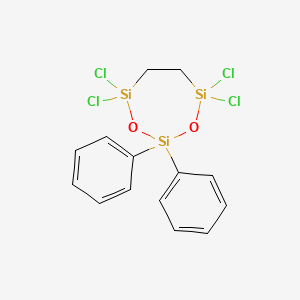

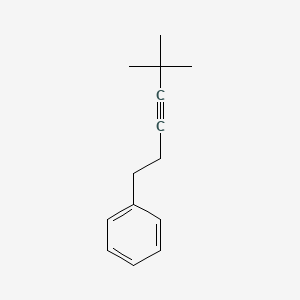
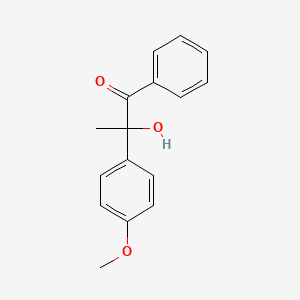
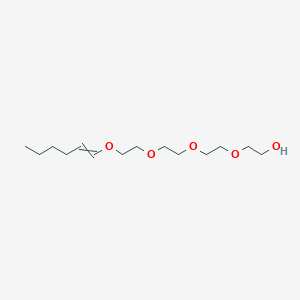
![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one](/img/structure/B14194823.png)
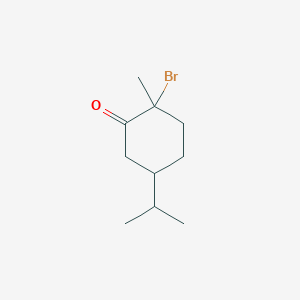
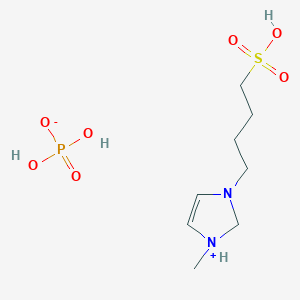
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)

![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
